Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-
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Overview
Description
Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)- is a complex organic compound that belongs to the class of azepinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an azepinoindole core and a trimethoxybenzoyl group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)- typically involves multi-step organic reactions. The process may start with the preparation of the azepinoindole core, followed by the introduction of the propanamine side chain and the trimethoxybenzoyl group. Common reagents used in these steps include various amines, aldehydes, and acid chlorides, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases due to its unique structure.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group might enhance its binding affinity, while the azepinoindole core could modulate its activity. Pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Azepinoindoles: Other compounds in this class with different substituents.
Propanamines: Compounds with similar side chains but different core structures.
Trimethoxybenzoyl derivatives: Compounds with the same benzoyl group but different cores.
Uniqueness
What sets Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)- apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
84298-42-0 |
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Molecular Formula |
C27H35N3O4 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[10-[3-(dimethylamino)propyl]-1,3,4,5-tetrahydroazepino[3,4-b]indol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H35N3O4/c1-28(2)13-9-15-30-22-12-7-6-10-20(22)21-11-8-14-29(18-23(21)30)27(31)19-16-24(32-3)26(34-5)25(17-19)33-4/h6-7,10,12,16-17H,8-9,11,13-15,18H2,1-5H3 |
InChI Key |
FSCLEPOFVGESAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C41 |
Origin of Product |
United States |
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